molecular formula C8H3BrClF3N2 B12856800 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12856800
M. Wt: 299.47 g/mol
InChI Key: OEXQJTBAPLVWHU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole (CAS 1803897-21-3) is a high-value benzimidazole derivative designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a multifunctional molecular structure, with the formula C 8 H 3 BrClF 3 N 2 and a molecular weight of 299.47 . The strategic incorporation of bromo and chloro substituents at the 4 and 2 positions of the benzimidazole core, respectively, along with a trifluoromethyl group at the 7 position, makes it a versatile and privileged scaffold for constructing novel molecular entities. Its primary research value lies in its application as a key synthetic intermediate or building block in the discovery of new bioactive molecules. Researchers utilize this compound in cross-coupling reactions, where the halogen atoms serve as excellent leaving groups for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig amination reactions, to create more complex structures. The presence of the trifluoromethyl group is of significant interest due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, properties that are crucial in the development of active pharmaceutical ingredients (APIs). This compound is strictly for research purposes in laboratory settings and is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

7-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-4-2-1-3(8(11,12)13)5-6(4)15-7(10)14-5/h1-2H,(H,14,15)

InChI Key

OEXQJTBAPLVWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available 2-chloro-4-nitroaniline or 4-bromo-1,2-phenylenediamine derivatives as key starting materials.
  • Trifluoromethyl groups are introduced using reagents such as trifluoromethyl bromide or trifluoromethyl iodide under controlled conditions.
  • For example, 4-bromo-1,2-phenylenediamine can be reacted with 2-chloro-6-fluorobenzaldehyde to form intermediates that are subsequently cyclized to benzimidazole derivatives.

Cyclization to Benzimidazole Core

  • The cyclization step involves condensation of the substituted o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or neutral conditions.
  • Common solvents include acetic acid or methanol, with heating or reflux to promote ring closure.
  • For instance, refluxing a mixture of substituted phenylenediamine and aldehyde in acetic acid for several hours yields the benzimidazole ring system.

Halogenation and Substituent Positioning

  • Halogen substituents (bromine and chlorine) are introduced either by starting with halogenated precursors or by post-cyclization halogenation.
  • Diazotization followed by Sandmeyer-type reactions is a common method to introduce halogens at specific positions.
  • For example, diazotization of amino-substituted benzimidazoles followed by treatment with copper(I) bromide or chloride can yield brominated or chlorinated benzimidazoles.

Purification and Yield Optimization

  • The crude product is purified by recrystallization from suitable solvents or by column chromatography using silica gel.
  • Industrial scale synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Typical yields reported range from 40% to 77% depending on the step and conditions.
Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of 4-bromo-1,2-phenylenediamine derivative Starting from 4-bromoaniline, nitration and reduction 70-80 Commercially available or synthesized
2 Condensation with 2-chloro-6-fluorobenzaldehyde Reflux in acetic acid 75 Formation of benzimidazole ring
3 Introduction of trifluoromethyl group Electrophilic trifluoromethylation using CF3Br 60-70 Controlled temperature and inert atmosphere
4 Diazotization and halogenation NaNO2, HCl, CuBr or CuCl 40-77 Sandmeyer reaction for halogen substitution
5 Purification Recrystallization or chromatography - Ensures high purity
  • Studies indicate that the position of halogen substituents significantly affects the reactivity and biological activity of benzimidazole derivatives.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making its introduction a critical step.
  • Optimization of cyclization conditions (solvent, temperature, acid catalyst) improves ring closure efficiency.
  • Use of diazotization followed by Sandmeyer halogenation allows selective substitution at desired positions.
  • Alternative methods such as direct halogenation or use of pre-halogenated starting materials can be employed depending on availability and cost.
Preparation Aspect Methodology Key Reagents Typical Conditions Yield Range Comments
Starting Material Selection Halogenated anilines or phenylenediamines 4-bromo-1,2-phenylenediamine, 2-chloro-4-nitroaniline Commercial or synthesized N/A Determines substitution pattern
Trifluoromethylation Electrophilic trifluoromethylation CF3Br, CF3I Inert atmosphere, controlled temp 60-70% Enhances compound properties
Cyclization Condensation with aldehydes Acetic acid, methanol Reflux, acidic conditions 70-80% Forms benzimidazole core
Halogenation Diazotization and Sandmeyer reaction NaNO2, HCl, CuBr, CuCl 0-5°C to room temp 40-77% Selective halogen introduction
Purification Recrystallization, chromatography Ethyl acetate, hexane Ambient to reflux N/A Ensures purity

The preparation of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole involves a carefully orchestrated sequence of synthetic steps including selection of halogenated precursors, trifluoromethylation, cyclization to form the benzimidazole ring, and selective halogenation via diazotization and Sandmeyer reactions. Optimization of reaction conditions and purification techniques is essential to achieve high yields and purity. This compound’s synthesis is well-documented in the literature with variations tailored to specific research or industrial needs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 and bromine at position 4 undergo substitution with nucleophiles, influenced by the electron-withdrawing trifluoromethyl group at position 7:

Reaction Conditions Outcome Key Observations
Chlorine displacement with aminesDMF, 80°C, 12–24 hrs2-Amino derivatives with >75% yieldSteric hindrance from CF3 group slows kinetics.
Bromine displacement with thiolsK2CO3, DMSO, 100°C, 8 hrs4-Thioether derivatives (65–82% yield) Regioselectivity favors position 4 over 7-CF3.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Partner Catalyst System Yield Application
Phenylboronic acidPd(PPh3)4, Na2CO3, DME, 90°C88% Synthesis of biaryl scaffolds for drug discovery
VinylboronatePdCl2(dppf), K3PO4, THF, 70°C76%Access to conjugated systems for OLED materials

Buchwald-Hartwig Amination

Replaces bromine with secondary amines (e.g., morpholine) using Xantphos-Pd-G3 catalyst (92% conversion).

Trifluoromethyl Stability

The CF3 group resists hydrolysis under acidic/basic conditions (pH 1–14, 100°C, 24 hrs ), enabling selective modifications elsewhere.

Reductive Dehalogenation

Reduction Target Conditions Result
Bromine at C4H2 (1 atm), Pd/C, EtOH4-Dehalogenated product (94% yield )
Chlorine at C2Zn dust, AcOH, 60°C, 6 hrs2-Dehalogenated analog (81% yield)

Cyclization and Ring Expansion

Under basic conditions (KOH, DMF, 120°C), the benzimidazole core undergoes ring-expansion reactions to form quinazoline derivatives (58% yield).

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed ortho-metallation (via LDA, −78°C) enables functionalization at position 5:

Electrophile Product Yield
Iodine (I2)5-Iodo derivative63%
CO25-Carboxylic acid51%

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C (TGA data ).

  • Photostability : UV-Vis studies show no degradation under 365 nm light (48 hrs ).

  • Solvent Compatibility : Stable in DMF, DMSO, and THF; avoid protic solvents at high temperatures .

Comparative Reactivity of Halogens

Position Halogen Reactivity Order Dominant Pathway
C2ClNAS > ReductionAmine substitution
C4BrCross-coupling > NASSuzuki coupling
C7CF3Inert under standard conditionsN/A

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole has shown potential in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The halogen substituents may enhance its ability to interact with biological membranes and inhibit microbial growth.
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways.

Material Science

The compound's unique structure makes it a candidate for applications in material science:

  • Fluorinated Polymers : The trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability and chemical resistance. Research is ongoing to explore its incorporation into polymer matrices for advanced materials.
  • Chemical Sensors : Due to its electronic properties, 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is being investigated as a component in chemical sensors that detect environmental pollutants or biological markers.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines; further studies needed to elucidate the mechanism of action.
Study CPolymer ApplicationsSuccessfully integrated into fluorinated polymer matrices, enhancing thermal stability by 30%.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, van der Waals interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

  • Structural Differences: Contains a substituted phenylamino group (4-bromo-2-chlorophenyl) at position 5, a methyl group at position 1, and a carboxylic acid at position 4.
  • The amino linkage may facilitate hydrogen bonding in biological systems .
  • Biological Relevance : Carboxylic acid derivatives often exhibit enhanced binding to enzymes or receptors, as seen in kinase inhibitors .

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

  • Structural Differences : Substitutions at positions 4 (Br) and 7 (Cl), with a thione (C=S) group replacing the benzimidazole NH group.
  • Functional Impact : The thione group introduces sulfur, which can participate in metal coordination or redox reactions. The altered substitution pattern (Br at 4 vs. 2 in the target compound) may affect steric interactions in binding pockets .

Heterocyclic Core Modifications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Core Difference : Triazole (1,2,3-triazole) instead of benzimidazole.
  • The CF₃ group, common to both compounds, enhances metabolic stability and lipophilicity.
  • Biological Activity : This triazole derivative demonstrated significant antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), suggesting that the CF₃ group contributes to bioactivity .

Bromo-Trifluoromethyl Indazoles (e.g., 5-Bromo-7-(trifluoromethyl)-1H-indazole)

  • Core Difference : Indazole (benzopyrazole) with nitrogen atoms at positions 1 and 2, compared to benzimidazole (positions 1 and 3).
  • Functional Impact: Indazoles often exhibit distinct hydrogen-bonding patterns and improved metabolic stability.

Agrochemical Analogues

Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

  • Structural Differences: Phenoxy benzoic acid scaffold with nitro and CF₃ groups.
  • Functional Impact : The nitro group enhances herbicidal activity via redox cycling. While the core differs, the shared CF₃ and chloro groups highlight their role in pesticidal activity through electron withdrawal and hydrophobic interactions .

Key Insights

  • Electronic Effects : The CF₃ group in the target compound and analogues enhances electron withdrawal, stabilizing negative charges and improving membrane permeability.
  • Biological Activity : Triazole and indazole derivatives with CF₃ groups show antitumor activity, suggesting the target compound may share similar mechanisms but with altered potency due to the benzimidazole core .
  • Agrochemical Potential: Chloro and CF₃ substituents in acifluorfen highlight their utility in pesticidal design, indicating possible agrochemical applications for the target compound .

Biological Activity

4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

The molecular formula of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole is C8H3BrClF3N2C_8H_3BrClF_3N_2 with a molecular weight of 299.47 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups significantly influences its electronic properties and biological interactions.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study on related benzimidazole compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 0.66μM0.66\,\mu M to 1.98μM1.98\,\mu M, indicating potent inhibitory effects on cell proliferation .

CompoundCell LineIC50 (µM)
4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazoleMCF-7TBD
Related BenzimidazoleHepG21.98
Tamoxifen (control)MCF-723.31

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties. The structural modifications in 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. A comparative study highlighted that compounds with similar structures achieved significant reductions in bacterial viability at low concentrations .

The mechanism through which benzimidazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, some studies suggest that these compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

Study on Anticancer Efficacy

In a controlled study focusing on the anticancer efficacy of benzimidazole derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that the introduction of trifluoromethyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole could possess similar or improved efficacy .

In Vivo Studies

While in vitro studies provide valuable insights into the potential of 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole as an anticancer agent, in vivo studies are necessary to confirm these findings. Preliminary animal studies have shown that related compounds can significantly reduce tumor size without substantial toxicity to normal tissues .

Q & A

Q. What are the standard protocols for synthesizing 4-Bromo-2-chloro-7-(trifluoromethyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with appropriate electrophilic reagents. Key steps include:
  • Bromination and chlorination at specific positions using N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–5°C).
  • Introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic substitution with CuI catalysis.
  • Optimize yields by maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC.
  • Critical Considerations:
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Characterize intermediates using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer:
  • Primary Techniques:
  • NMR Spectroscopy: Use 19F^{19}F NMR to confirm trifluoromethyl group presence (δ ~ -60 to -70 ppm). 1H^1H NMR detects aromatic protons and coupling patterns (e.g., splitting due to adjacent halogens).
  • IR Spectroscopy: Identify benzimidazole N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry: HRMS ensures molecular ion ([M+H]⁺) matches theoretical mass (error < 2 ppm).
  • Resolving Discrepancies:
  • Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve positional ambiguity of substituents .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shifts).

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking elucidate the reactivity or biological interactions of this compound?

  • Methodological Answer:
  • DFT Applications:
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational frequencies and NMR shifts.
  • Molecular Docking:
  • Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., β-tubulin for antiparasitic activity).
  • Validate docking poses with molecular dynamics (MD) simulations (20–100 ns) to assess stability of ligand-protein interactions .
  • Critical Analysis:
  • Compare docking scores with known inhibitors (e.g., thiabendazole derivatives) to prioritize synthetic targets .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELXL software aid in refinement?

  • Methodological Answer:
  • Challenges:
  • Heavy atoms (Br, Cl) cause absorption effects; correct via multi-scan empirical methods (SADABS).
  • Disorder in trifluoromethyl groups requires constrained refinement (AFIX commands).
  • SHELXL Workflow:
  • Solve structure via direct methods (SHELXS) or charge-flipping (SHELXD).
  • Refine anisotropic displacement parameters for Br/Cl atoms; apply TWIN/BASF commands if twinning is detected .
  • Generate ORTEP diagrams (ORTEP-3) to visualize thermal ellipsoids and validate geometry .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects) for halogenated benzimidazoles?

  • Methodological Answer:
  • Systematic Approaches:
  • Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
  • Control variables: solvent (DMSO concentration ≤1%), bacterial strain (ATCC references), and incubation time.
  • Data Interpretation:
  • Perform dose-response curves (IC₅₀/EC₅₀) and compare with positive controls (e.g., fluconazole for antifungal studies).
  • Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of discrepancies.
  • Mechanistic Insights:
  • Probe membrane permeability via logP measurements (HPLC-derived) or efflux pump inhibition assays.

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Refinement (Hypothetical Data)

ParameterValueSoftware Used
Space groupP2₁/cSHELXL
R-factor0.042WinGX
Twinning fraction0.12 (BASF)SHELXL
Disorder refinementTrifluoromethyl (AFIX 66)OLEX2

Table 2: Computational Binding Affinities (Hypothetical Docking Results)

Target ProteinDocking Score (kcal/mol)MD Simulation RMSD (Å)
β-tubulin (Polaris)-9.81.2 (50 ns)
CYP51 (Sterol demethylase)-7.52.1 (50 ns)

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